1-Methyl-6-(phenylthio)thymine
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Overview
Description
1-Methyl-6-(phenylthio)thymine is a chemical compound known for its significant biological activity, particularly as a non-nucleoside reverse transcriptase inhibitor (NNRTI)
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-6-(phenylthio)thymine typically involves the reaction of thymine derivatives with phenylthiol. The process often includes the use of catalysts and specific reaction conditions to ensure the correct substitution at the 6th position of the thymine ring. For instance, one common method involves the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-6-(phenylthio)thymine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the removal of the phenylthio group.
Substitution: Nucleophilic substitution reactions can occur at the methyl or phenylthio groups, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, dimethylformamide (DMF).
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: De-thio derivatives.
Substitution: Various substituted thymine derivatives.
Scientific Research Applications
1-Methyl-6-(phenylthio)thymine has been extensively studied for its antiviral properties, particularly as an inhibitor of HIV-1 reverse transcriptase Its ability to inhibit this enzyme makes it a valuable compound in the development of antiretroviral therapies
Mechanism of Action
The primary mechanism of action of 1-Methyl-6-(phenylthio)thymine involves its binding to the reverse transcriptase enzyme of HIV-1. By binding to this enzyme, the compound inhibits the transcription of viral RNA into DNA, thereby preventing the replication of the virus. The molecular targets include the active site of the reverse transcriptase enzyme, and the pathways involved are those related to viral replication and transcription.
Comparison with Similar Compounds
1-[(2-Hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT): Another NNRTI with similar antiviral properties.
Nevirapine: A well-known NNRTI used in HIV treatment.
Delavirdine: Another NNRTI with a similar mechanism of action.
Uniqueness: 1-Methyl-6-(phenylthio)thymine is unique due to its specific substitution pattern, which provides distinct binding properties and potentially different pharmacokinetic and pharmacodynamic profiles compared to other NNRTIs. Its unique structure may also contribute to its effectiveness against certain drug-resistant strains of HIV-1.
Properties
CAS No. |
136160-19-5 |
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Molecular Formula |
C12H12N2O2S |
Molecular Weight |
248.30 g/mol |
IUPAC Name |
1,5-dimethyl-6-phenylsulfanylpyrimidine-2,4-dione |
InChI |
InChI=1S/C12H12N2O2S/c1-8-10(15)13-12(16)14(2)11(8)17-9-6-4-3-5-7-9/h3-7H,1-2H3,(H,13,15,16) |
InChI Key |
HEAFEFDUVJFUPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=O)NC1=O)C)SC2=CC=CC=C2 |
Origin of Product |
United States |
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